![molecular formula C7H3Br2N5O2 B3037324 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine CAS No. 477860-59-6](/img/structure/B3037324.png)
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
Overview
Description
The compound “2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring, which are common structures in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it’s likely that it involves the reaction of a 3,5-dibromo-1H-1,2,4-triazole with a 3-nitropyridine derivative. The 3,5-dibromo-1H-1,2,4-triazole itself can be synthesized from 3-bromo-1H-1,2,4-triazole .Molecular Structure Analysis
The molecule contains a 1,2,4-triazole ring and a pyridine ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Scientific Research Applications
Synthesis and Material Chemistry
Vicarious Nucleophilic Amination : The compound has been utilized in vicarious nucleophilic substitution reactions for aminating 3-nitropyridine compounds, showing good yields and providing a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).
Preparation of Energetic Compounds : It is used in synthesizing energetic compounds containing an explosophore, indicating potential in the development of new high-energy density materials (Gulyaev et al., 2021).
Synthesis of Dibromo-triazoles : This chemical is instrumental in synthesizing dibromo-triazoles and their amino derivatives, which are vital in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (Yu et al., 2014).
Energetic Materials and Explosives
High-Energy and Low-Sensitivity Compounds : Its derivatives are synthesized for creating new energetic compounds with acceptable thermal stability and low mechanical sensitivity, suitable for applications in explosives (Yao et al., 2021).
Nonlinear Optical Materials : It has been explored for use in nonlinear optical materials, though some derivatives do not show significant second-harmonic generation activity (Okazaki et al., 1994).
Nitrogen-Rich Salts : Used in synthesizing nitrogen-rich salts combining 1,2,4-triazole and 1,2,3-triazole rings, showing promise in energetic materials with high density, positive heats of formation, and good sensitivities (Xu et al., 2018).
Pharmaceutical and Biomedical Applications
Antifungal Agents : Derivatives of this compound have been used to develop antifungal agents, highlighting its potential in pharmacology and biochemistry (Bennett et al., 1988).
Xanthine Oxidoreductase Inhibition : A derivative, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, has been identified as a potent inhibitor of xanthine oxidoreductase, suggesting pharmaceutical applications (Matsumoto et al., 2011).
Future Directions
properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-3-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N5O2/c8-6-11-7(9)13(12-6)5-4(14(15)16)2-1-3-10-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRPILBGVVNRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=NC(=N2)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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